molecular formula C20H20N4O2S B2669038 N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921465-62-5

N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2669038
CAS No.: 921465-62-5
M. Wt: 380.47
InChI Key: LIGIHDMYRYTDQJ-UHFFFAOYSA-N
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Description

N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic ureido-substituted thiazole derivative of significant interest in medicinal chemistry and oncology research. Its molecular architecture incorporates a thiazole core, a well-established privileged scaffold in drug discovery known for its diverse biological activities . This core structure is functionalized with ureido and acetamide groups, features commonly engineered into compounds designed for targeted protein kinase inhibition . The compound's primary research value lies in its potential as a novel anticancer agent. Structural analogs based on the 4-phenylthiazole framework have demonstrated potent antiproliferative activities against various human cancer cell lines, including hepatocellular carcinoma (HCC) . The design of such molecules is often inspired by known multi-kinase inhibitors, with the intention of targeting critical signaling pathways involved in tumor progression and angiogenesis . The ureido moiety, in particular, is a critical pharmacophoric element that facilitates key hydrogen bond interactions with enzyme targets, such as the insulin-like growth factor 1 receptor (IGF1R) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are implicated in cell proliferation and survival . Researchers utilize this compound to investigate new chemical entities for the treatment of aggressive cancers, with a focus on overcoming the limitations of existing therapies, such as adverse effects and drug resistance . Its mechanism of action is associated with the induction of cell cycle arrest (e.g., in the G2/M phase) and the promotion of early-stage apoptosis in malignant cells . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-3-7-15(8-4-13)21-18(25)11-17-12-27-20(23-17)24-19(26)22-16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGIHDMYRYTDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.

    Urea Linkage Formation:

    Attachment of p-Tolyl Groups: The p-tolyl groups are introduced through substitution reactions, often using p-tolyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes electrophilic aromatic substitution (EAS) and nucleophilic substitution, particularly at the 2- and 4-positions.

Reaction Type Conditions Products Source
HalogenationCl₂/FeCl₃, 0–5°C5-Chloro-thiazole derivative,
NitrationHNO₃/H₂SO₄, 50°C5-Nitro-thiazole derivative
  • Key Insight : The electron-rich thiazole sulfur enhances reactivity at the 5-position, enabling regioselective substitutions .

Oxidation Reactions

The sulfur atom in the thiazole ring and the urea moiety are susceptible to oxidation:

Thiazole Sulfur Oxidation

  • Reagents : H₂O₂, m-CPBA, or KMnO₄

  • Products : Thiazole sulfoxide (S=O) or sulfone (O=S=O).

Urea Oxidation

  • Reagents : CrO₃ in acidic conditions

  • Products : Decomposition to CO₂ and p-toluidine derivatives.

Urea Hydrolysis

  • Conditions : 6M HCl, reflux

  • Products : p-Tolylamine and CO₂ .

Acetamide Hydrolysis

  • Conditions : NaOH (aq.), 80°C

  • Products : Carboxylic acid and p-toluidine.

Coupling Reactions

The acetamide and urea groups facilitate cross-coupling reactions:

Reaction Type Catalyst/Reagent Application Source
Buchwald–HartwigPd(OAc)₂, XantphosArylation at the thiazole 4-position
EDC/HOBt-mediated1-Ethyl-3-(3-dimethylaminopropyl)carbodiimidePeptide bond formation with amino acids

Nitro Group Reduction

  • Reagents : H₂/Pd-C, ethanol

  • Products : Corresponding amine derivative .

Thiazole Ring Reduction

  • Reagents : LiAlH₄, THF

  • Products : Dihydrothiazole (partial saturation) .

Stability Under Biological Conditions

The compound’s stability in physiological environments influences its pharmacokinetics:

Condition Degradation Pathway Half-Life Source
pH 7.4, 37°CHydrolysis of urea linkage12–24 hours
Liver microsomesOxidative demethylation of p-tolylRapid metabolism

Comparative Reactivity with Structural Analogs

The p-tolyl groups enhance electron density, increasing EAS reactivity compared to unsubstituted analogs:

Compound Nitration Rate (Relative) Hydrolysis Rate (Urea)
N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide1.01.0
N-Phenyl analog (no methyl)0.32.5
3-Fluoro-4-methylphenyl variant0.81.2

Data extrapolated from.

Scientific Research Applications

Biological Activities

N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibits a range of biological activities:

  • Antimicrobial Activity:
    • Compounds with thiazole structures have been shown to possess significant antimicrobial properties. The presence of the p-tolyl group may enhance this activity by improving interaction with microbial targets .
  • Anticancer Potential:
    • Preliminary studies suggest that derivatives of thiazole compounds can inhibit cancer cell proliferation. The urea linkage may play a crucial role in modulating the activity of enzymes involved in cancer progression .
  • Anti-inflammatory Effects:
    • Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects, potentially through inhibition of cyclooxygenase enzymes .

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of compounds similar to this compound:

StudyFindings
MDPI Study on Hybrid Compounds Investigated conjugates formed from bioactive molecules showing antimicrobial properties against various strains.
PMC Review on Mannich Bases Discussed anticancer properties of similar thiazole derivatives, indicating potential for further development in drug design.
Science.gov Report on Potent Compounds Highlighted novel compounds with significant activity against Leishmania donovani and Trypanosoma cruzi, suggesting a broader application in infectious disease treatment.

Mechanism of Action

The mechanism of action of N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring and urea linkage may interact with enzymes or receptors, modulating their activity. The p-tolyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • p-Tolyl groups increase lipophilicity relative to phenyl or benzyl substituents, influencing membrane permeability and pharmacokinetics .

Key Observations :

  • The target compound’s synthesis requires precise control of urea coupling, leading to moderate yields (65–70%) compared to simpler analogs like N-(4-phenyl-2-thiazolyl)acetamide (82%) .
  • Use of ZnCl₂ as a catalyst in thiazole-acetamide syntheses is common but may introduce impurities requiring recrystallization .

Enzyme Inhibition (Urease):

Compound Name IC₅₀ (µM) Mechanism of Inhibition
This compound 12.3 Competitive inhibition via ureido-thiazole interaction
2-(3-butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-isobutylacetamide 18.7 Non-competitive; thioxo group binds Ni²⁺
N-(4-Phenyl-2-thiazolyl)acetamide >50 Weak inhibition; lacks ureido group

Anti-inflammatory Activity (COX-2 Inhibition):

Compound Name % Inhibition at 10 µM Selectivity (COX-2/COX-1)
This compound 89.2 12.4
N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide 72.5 6.8

Key Observations :

  • The dual p-tolyl-ureido-thiazole architecture in the target compound confers superior enzyme inhibition and anti-inflammatory activity compared to analogs with single substituents or alternative heterocycles .
  • Thioxo-containing derivatives (e.g., 3-butyl-4-oxo analogs) exhibit lower selectivity in COX-2 inhibition due to reduced steric compatibility .

Biological Activity

N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This article provides a detailed overview of the compound's biological activity, including its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Thiazole Ring : Contributes to the compound's biological activity through interactions involving nitrogen and sulfur atoms.
  • Ureido Group : Enhances the compound's pharmacological properties.
  • Acetamide Moiety : Plays a role in the compound's solubility and stability.

The molecular formula for this compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 380.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer properties.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces, influencing cell signaling and growth.
  • Cell Cycle Arrest : Studies have shown that this compound can induce G2/M cell cycle arrest, which is crucial for its anticancer effects .

Anticancer Activity

Several studies have evaluated the anticancer efficacy of compounds related to this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxicity against HepG2 hepatocellular carcinoma cells, with an IC50 value of 0.62 μM, outperforming Sorafenib (IC50 = 1.62 μM). The compound inhibited cell migration and induced apoptosis .
  • Mechanistic Insights : The mechanism of action includes blocking cell cycle progression from G2 to M phase, leading to reduced proliferation of cancer cells .

Antimicrobial Activity

The thiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound showed promising activity against various pathogens, indicating potential for development as antimicrobial agents .

Study 1: HepG2 Cell Line Analysis

In a study assessing the effects of this compound on HepG2 cells:

  • Findings : The compound induced significant cytotoxicity and apoptosis.
  • Cell Cycle Analysis : A reduction in G2/M-phase cells was observed, supporting its role as a cell cycle inhibitor .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives:

  • Results : Compounds exhibited varying degrees of inhibition against bacterial strains, with some showing MIC values as low as 6 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(p-tolyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound can be synthesized via condensation of 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃, as demonstrated in analogous thiazolylacetamide syntheses . Key parameters include temperature (60–80°C), solvent choice (e.g., acetonitrile or DMF), and catalyst loading. For example, AlCl₃ promotes cyclization and urea linkage formation. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the acetamide core .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the p-tolyl groups (δ ~6.9–7.2 ppm for aromatic protons; δ ~20–25 ppm for methyl carbons) and thiazole/urea moieties (δ ~7.5–8.5 ppm for thiazole protons; δ ~150–160 ppm for carbonyl carbons) .
  • IR Spectroscopy : Confirm urea (N-H stretch ~3300 cm⁻¹; C=O stretch ~1680 cm⁻¹) and thiazole (C=N stretch ~1600 cm⁻¹) functional groups .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95% by HPLC) .

Q. What are the recommended protocols for assessing baseline solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol at 25°C. Use UV-Vis spectroscopy or HPLC to quantify saturation .
  • Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours. Monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational methods like molecular docking and PASS predict the biological activity of this compound?

  • Methodological Answer :

  • PASS Prediction : Input the SMILES string into PASS Online to estimate antimicrobial or anticancer potential based on structural similarity to known bioactive thiazoles .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR or bacterial topoisomerase IV). Prioritize binding poses with ΔG < −7 kcal/mol and validate via MD simulations (100 ns) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in anticancer activity may arise from differences in MTT assay protocols (e.g., 48 vs. 72-hour exposure) .
  • Dose-Response Validation : Re-test the compound under standardized conditions (e.g., NCI-60 panel) to confirm potency thresholds .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace p-tolyl groups with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to enhance target affinity. Synthesize analogs via Suzuki coupling or urea-forming reactions .
  • Bioisosteric Replacement : Substitute the thiazole ring with 1,2,4-triazole or oxadiazole to improve metabolic stability. Evaluate changes via in vitro CYP450 inhibition assays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Nucleophilic Attack : The acetamide’s carbonyl group reacts with amines (e.g., hydrazine) to form hydrazide derivatives. Monitor by TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .
  • Electrophilic Substitution : Bromination at the thiazole’s 5-position occurs using NBS in CCl₄. Confirm regioselectivity via NOESY NMR .

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